1-methyl-1H-pyrazole-4,5-diamine, bis(sulfuric acid)
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Overview
Description
1-Methyl-1H-pyrazole-4,5-diamine, bis(sulfuric acid) is a chemical compound with the molecular formula C4H8N4.2H2O4S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-methyl-1H-pyrazole-4,5-diamine, bis(sulfuric acid) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-pyrazole.
Reaction with Sulfuric Acid: The 1-methyl-1H-pyrazole is then reacted with sulfuric acid to form the bis(sulfuric acid) derivative.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-pyrazole-4,5-diamine, bis(sulfuric acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-1H-pyrazole-4,5-diamine, bis(sulfuric acid) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazole-4,5-diamine, bis(sulfuric acid) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4,5-diamine, bis(sulfuric acid) can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-5-carboxylic acid: Another derivative of pyrazole with different functional groups and applications.
Imidazole derivatives: Compounds with a similar heterocyclic structure but different nitrogen atom positions and properties.
The uniqueness of 1-methyl-1H-pyrazole-4,5-diamine, bis(sulfuric acid) lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-methylpyrazole-3,4-diamine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2H2O4S/c1-8-4(6)3(5)2-7-8;2*1-5(2,3)4/h2H,5-6H2,1H3;2*(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVBQJQWJOLDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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